molecular formula C16H27N5O B11243664 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-methylbutan-1-one

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-methylbutan-1-one

Cat. No.: B11243664
M. Wt: 305.42 g/mol
InChI Key: WPRZZWNXZYHQMT-UHFFFAOYSA-N
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Description

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-methylbutan-1-one is a chemical compound that has garnered attention in various fields of research. This compound is known for its unique structure, which includes a piperazine ring and a pyrimidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-methylbutan-1-one typically involves multi-step procedures. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The reaction conditions may vary, but common reagents include ethylamine, methylpyrimidine, and piperazine. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are substituted with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-3-methylbutan-1-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Studied for their antibacterial activity

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C16H27N5O/c1-5-17-14-11-13(4)18-16(19-14)21-8-6-20(7-9-21)15(22)10-12(2)3/h11-12H,5-10H2,1-4H3,(H,17,18,19)

InChI Key

WPRZZWNXZYHQMT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CC(C)C

Origin of Product

United States

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